(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
Description
(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a methanone core bridged between a 3,5-dimethylisoxazole moiety and a 4-(phenylsulfonyl)piperidine group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-16(13(2)23-18-12)17(20)19-10-8-15(9-11-19)24(21,22)14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHWASLUMLFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Cannabinoid Receptor Modulation
- Research suggests that compounds similar to (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone may act as antagonists at the cannabinoid receptor type 1 (CB1) and inhibit fatty acid amide hydrolase (FAAH). These interactions indicate potential therapeutic applications in treating obesity, anxiety disorders, and pain management .
- Neuropharmacological Effects
-
Anti-Cancer Activity
- Similar compounds have demonstrated anti-cancer properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, research on related isoxazole derivatives showed significant anti-proliferative effects against breast cancer cell lines, suggesting a similar potential for this compound .
Study on FAAH Inhibition
A study highlighted the development of PET ligands targeting FAAH, showing high binding affinity (IC50: 6.1 nM) for isoxazole derivatives. This suggests that this compound may also effectively inhibit FAAH, leading to increased levels of endocannabinoids and potentially enhancing mood and reducing anxiety .
CB1 Antagonism Research
In a patent related to diaryl ureas as CB1 antagonists, compounds structurally related to this compound were shown to modulate appetite and metabolic processes. This indicates potential therapeutic effects in obesity management through appetite regulation .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cannabinoid Modulation | Potential inhibition of CB1 receptors | |
| Neuroprotective | Possible modulation of neurotransmitter systems | |
| Anti-Cancer | Inhibits proliferation of cancer cells |
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and phenylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
This analog replaces the isoxazole ring with a pyrazole and substitutes the phenylsulfonyl-piperidine with a pyrazolo-pyrimidinylamino-phenyl group (Figure 1). Key differences include:
- Heterocyclic Core: Isoxazole (target compound) vs. pyrazole-pyrimidine (analog).
- Substituent Effects : The phenylsulfonyl group in the target compound may enhance solubility via polar interactions, whereas the pyrazolo-pyrimidine in the analog introduces hydrogen-bonding capabilities.
Table 1: Comparative Properties
Pharmacological Divergences
The analog demonstrated potent kinase inhibition (IC₅₀ = 0.34 µM) in screening studies, attributed to its pyrazolo-pyrimidine group’s ability to engage ATP-binding pockets . In contrast, the target compound’s phenylsulfonyl-piperidine group may favor interactions with allosteric sites or non-kinase targets (e.g., ion channels or GPCRs).
Research Findings and Implications
- Structural Insights : The isoxazole ring in the target compound likely improves metabolic stability compared to pyrazole-based analogs, reducing susceptibility to cytochrome P450 oxidation.
- Binding Affinity Predictions : Molecular docking suggests the phenylsulfonyl group in the target compound may interact with hydrophobic pockets in COX-2 or 5-HT receptors, though experimental validation is needed.
- Limitations : Lack of published biological data for the target compound necessitates caution in extrapolating findings from analogs.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 525.595 g/mol. The structure features a dimethylisoxazole moiety linked to a phenylsulfonyl-piperidine unit, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 525.595 g/mol |
| Formal Charge | 0 |
| Atom Count | 62 |
| Bond Count | 64 |
| Aromatic Bond Count | 11 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound displayed significant neuroprotective effects in vitro. The mechanism was linked to the modulation of oxidative stress markers and apoptosis pathways .
- Anti-cancer Activity : In another investigation, the compound showed promising results against various cancer cell lines, indicating its potential as an anti-cancer agent. It was found to induce cell cycle arrest and apoptosis in treated cells .
Summary of Biological Activities
Q & A
(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperidine ring using 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a common approach . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature (typically 0–25°C). Monitoring reaction progress via TLC or HPLC (using C18 columns with methanol/buffer mobile phases) ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- NMR : ¹H/¹³C NMR spectra confirm regiochemistry. For instance, the isoxazole methyl groups appear as singlets (δ ~2.2–2.4 ppm), while the piperidine sulfonyl group induces deshielding in adjacent protons (δ ~3.5–4.0 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., S=O bonds ~1.43 Å) and confirms sulfonamide geometry .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ m/z calculated for C₁₇H₁₉N₂O₄S: 347.11) .
Advanced Research Questions
Q. How do steric and electronic effects of the phenylsulfonyl group influence the compound’s conformational stability in solution vs. solid state?
- Methodology : Compare crystallographic data (e.g., torsion angles between the piperidine and isoxazole rings) with DFT-optimized gas-phase structures. Solution-state NOESY NMR can detect intramolecular interactions (e.g., between the sulfonyl group and piperidine protons) to assess dynamic conformers . Contradictions between computational and experimental data may arise from solvent effects or crystal packing forces, requiring free-energy calculations (e.g., MM/PBSA) .
Q. What strategies resolve contradictions in biological activity data when testing analogs with modified piperidine substituents?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing phenylsulfonyl with cyclopropyl or phenoxy groups) . Use multivariate statistical analysis (e.g., PCA) to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends. Discrepancies may arise from off-target interactions, requiring orthogonal assays (e.g., SPR binding vs. cellular efficacy) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
- Methodology : Screen solvents (e.g., EtOAc/hexane mixtures) via vapor diffusion or slow evaporation. Additives like DMSO (1–5% v/v) can improve crystal lattice formation. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For low-resolution data (<1.0 Å), employ charge-flipping algorithms in SHELXD or Bayesian methods in PHENIX .
Q. What are the common impurities in the final product, and how are they identified and mitigated?
- Methodology : LC-MS/MS identifies byproducts (e.g., des-methyl isoxazole or incomplete sulfonylation). For example, a peak at m/z 315.08 may indicate residual 4-(phenylsulfonyl)piperidine. Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization in ethanol/water removes polar/non-polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
